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molecular formula C19H19N3O6 B022949 5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 75130-24-4

5-O-(2-cyanoethyl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B022949
M. Wt: 385.4 g/mol
InChI Key: PVYKGJCGTZQNJL-UHFFFAOYSA-N
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Patent
US04761420

Procedure details

Compounds of formula 1 may also be prepared via Scheme IV. A dihydropyridine of formula 12 is prepared as in Scheme I, and the compound condensed with an intermediate of formula 9 to form a compound of formula 1. For example, methyl 3-aminocrotonate, 3-nitrobenzaldehyde, and 2-cyanoethyl 3-oxobutanoate are heated together to form 2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-(2-cyano)ethoxycarbonyl-1,4-dihydropyridine. The cyanoethyl ester is hydrolyzed using NaOH followed by HCl, converted to an acid halide (e.g., using thionyl chloride), and condensed with a compound of the formula HO--A--X, for example, 3-bromopropanol, to form a compound of formula 12. For example, 2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-(2-cyano)ethoxycarbonyl-1,4-dihydropyridine is treated sequentially with NaOH, HCl, and thionyl chloride, then condensed with 3-bromopropanol to form 2,6-dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-(3-bromopropoxycarbonyl)-1,4-dihydropyridine (12). The resulting bromo derivative is then condensed with 4-(2-tetrahydropyran-2-yloxyethyl)phenol to form 2,6 -dimethyl-3-carbomethoxy-4-(3-nitrophenyl)-5-(3-[4-(2-tetrahydropyran-2-yloxyethyl)phenyl]propoxycarbonyl)-1,4-dihydropyridine (1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:8])=[CH:3]\[C:4]([O:6][CH3:7])=[O:5].[N+:9]([C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[CH:15]=O)([O-:11])=[O:10].O=[C:21]([CH3:30])[CH2:22][C:23]([O:25][CH2:26][CH2:27][C:28]#[N:29])=[O:24]>>[CH3:8][C:2]1[NH:1][C:21]([CH3:30])=[C:22]([C:23]([O:25][CH2:26][CH2:27][C:28]#[N:29])=[O:24])[CH:15]([C:14]2[CH:17]=[CH:18][CH:19]=[C:12]([N+:9]([O-:11])=[O:10])[CH:13]=2)[C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N\C(=C/C(=O)OC)\C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)OCCC#N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCC#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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